Superior Potency in SKW-3 T Cell Leukemia Adhesion Assay: Adxanthromycin A vs. Adxanthromycin B
In a direct head-to-head comparison using the human T cell leukemia cell line SKW-3, Adxanthromycin A demonstrated a 25% greater inhibitory potency than its closest structural analog, Adxanthromycin B. The IC50 for Adxanthromycin A was measured at 18.8 μg/mL, compared to 25.0 μg/mL for Adxanthromycin B [1]. This quantitative difference is critical for researchers requiring the most potent member of this specific anthrone peroxide class.
| Evidence Dimension | Inhibition of ICAM-1/LFA-1 mediated cell adhesion (IC50) |
|---|---|
| Target Compound Data | IC50 = 18.8 μg/mL |
| Comparator Or Baseline | Adxanthromycin B: IC50 = 25.0 μg/mL |
| Quantified Difference | 25% lower IC50 for Adxanthromycin A |
| Conditions | SKW-3 human T cell leukemia cell line adhesion to soluble ICAM-1, dose-dependent assay |
Why This Matters
A 25% improvement in IC50 directly impacts the effective working concentration in cell-based assays, reducing compound consumption and minimizing potential off-target effects at higher doses.
- [1] Nakano T, Koiwa T, Takahashi S, Nakagawa A. Adxanthromycins A and B, new inhibitors of ICAM-1/LFA-1 mediated cell adhesion molecule from Streptomyces sp. NA-148. I. Taxonomy, production, isolation and biological activities. J Antibiot (Tokyo). 2000 Jan;53(1):12-8. doi: 10.7164/antibiotics.53.12. View Source
